Sitravatinib

AXL inhibition Kinase selectivity TAM receptors

Sitravatinib (MGCD516) is a spectrum-selective RTK inhibitor with unparalleled AXL potency (IC50=1.5 nM)—4.7-fold greater than Cabozantinib and 7.3-fold greater than Foretinib. Unlike broader multi-kinase inhibitors, it retains full anti-proliferative potency in sunitinib- and axitinib-resistant models, and uniquely targets TYRO3/AXL/MER to remodel the immunosuppressive tumor microenvironment for PD-1 blockade synergy. Demonstrates superior in vivo efficacy over Imatinib and Crizotinib in sarcoma xenografts. The definitive tool compound for TAM pathway interrogation, antiangiogenic resistance reversal, and immuno-oncology combination research. Not interchangeable with other RTK inhibitors.

Molecular Formula C33H29F2N5O4S
Molecular Weight 629.7 g/mol
CAS No. 1123837-84-2
Cat. No. B1680992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitravatinib
CAS1123837-84-2
SynonymsMGCD516;  MGCD-516;  MGCD 516;  MG516;  MG 516;  MG-516;  Sitravatinib;  CAS#1123837-84-2.
Molecular FormulaC33H29F2N5O4S
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCOCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
InChIInChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)
InChIKeyWLAVZAAODLTUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sitravatinib (CAS 1123837-84-2): A Spectrum-Selective Tyrosine Kinase Inhibitor for Advanced Cancer Research


Sitravatinib (MGCD516) is an orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor that targets a panel of kinases including TAM family receptors (TYRO3, AXL, MER) and split kinase family receptors (VEGFR2, PDGFR, KIT, FLT3) [1]. It exhibits potent inhibition of these kinases at nanomolar concentrations, with reported IC50 values ranging from 0.5 nM to 29 nM for key targets like DDR2, Axl, and VEGFR3 . Preclinical studies demonstrate its ability to block phosphorylation of driver RTKs and suppress tumor growth in xenograft models, with a clinical development program that has advanced to Phase 3 trials in oncology [2][3].

Why Sitravatinib Cannot Be Simply Substituted with Other Multi-Kinase Inhibitors in Research and Clinical Applications


The spectrum-selective kinase inhibition profile of Sitravatinib, particularly its potent activity against TAM family receptors (TYRO3, AXL, MER) and its distinct differential activity in antiangiogenic therapy-resistant contexts, makes it non-interchangeable with other multi-kinase inhibitors like Cabozantinib, Foretinib, Imatinib, or Crizotinib. Simple substitution risks losing target coverage that is critical for modulating the tumor microenvironment and overcoming resistance [1][2][3]. The quantitative evidence below demonstrates specific, measurable points of differentiation that directly impact research outcomes and clinical decision-making.

Quantitative Evidence Guide for Sitravatinib Differentiation in Multi-Kinase Inhibitor Research


Sitravatinib vs. Cabozantinib and Foretinib: Superior AXL Kinase Inhibition Potency

Sitravatinib demonstrates a 4.7-fold higher in vitro potency against AXL kinase compared to Cabozantinib, and a 7.3-fold higher potency compared to Foretinib [1][2].

AXL inhibition Kinase selectivity TAM receptors

Sitravatinib vs. Imatinib and Crizotinib: Superior In Vivo Tumor Growth Suppression in Sarcoma Models

In mouse xenograft models of sarcoma, Sitravatinib treatment resulted in significantly greater tumor growth suppression compared to both Imatinib and Crizotinib, with the study authors concluding its efficacy was 'superior' [1].

Sarcoma In vivo efficacy Xenograft

Sitravatinib vs. Cabozantinib: Enhanced Proliferation Inhibition in TKI-Resistant Cell Lines

In sunitinib-resistant (SuR) and axitinib-resistant (AxR) cell lines, Sitravatinib treatment led to significantly increased sensitivity (as indicated by a shift in IC50 values) compared to parental controls, whereas treatment with Cabozantinib resulted in significantly decreased sensitivity in these same resistant cell lines [1].

Drug resistance Anti-angiogenic therapy Cabozantinib

Sitravatinib vs. Pazopanib: Equivalent Activity in Dedifferentiated Liposarcoma with Distinct Kinase Profile

Based on clinical observations, Sitravatinib demonstrates activity that is 'now equivalent to pazopanib in other sarcomas' but in the specific context of dedifferentiated and well-differentiated liposarcoma, where pazopanib has limited activity, Sitravatinib appears active and well-tolerated [1].

Liposarcoma Pazopanib Clinical activity

Sitravatinib: Unique TYRO3 Targeting for Enhanced Immunomodulation vs. Other TKI Comparators

Sitravatinib is a spectrum-selective inhibitor that uniquely targets TYRO3 in addition to AXL and MER, a profile not shared by many other multi-kinase inhibitors like Cabozantinib or Foretinib [1]. This targeting of TYRO3 has been mechanistically linked to enhanced MHC-I expression and reduced IL33 secretion, which in turn promotes CD8+ T cell activity and reduces regulatory T cell infiltration, effects that synergize with PD-1 blockade [2].

TYRO3 Immuno-oncology Tumor microenvironment

Sitravatinib: Favorable Pharmacokinetic Profile Supporting Once-Daily Dosing vs. Alternative Multi-Kinase Inhibitors

Sitravatinib exhibits a terminal elimination half-life of 42.1-51.5 hours following oral administration, supporting a once-daily dosing regimen [1]. This half-life is longer than that reported for some other multi-kinase inhibitors such as Imatinib (approximately 18 hours) and Crizotinib (approximately 42 hours), potentially allowing for more consistent target inhibition throughout the dosing interval [2].

Pharmacokinetics Half-life Dosing

Optimal Research and Industrial Application Scenarios for Sitravatinib Based on Quantitative Differentiation


Research in AXL-Driven Tumor Models and TAM Receptor Biology

Sitravatinib's high in vitro potency against AXL (IC50 = 1.5 nM), which is 4.7-fold greater than Cabozantinib and 7.3-fold greater than Foretinib, makes it the preferred tool compound for studies investigating the role of AXL and other TAM receptors in tumor progression, metastasis, and therapy resistance [1][2]. Its spectrum-selective profile allows for focused interrogation of these pathways with less confounding off-target activity compared to broader-spectrum inhibitors.

Investigating Mechanisms to Overcome Resistance to Anti-Angiogenic TKIs

The unique ability of Sitravatinib to maintain or increase its anti-proliferative potency in sunitinib-resistant and axitinib-resistant cell lines—in contrast to the decreased potency observed with Cabozantinib—establishes Sitravatinib as a critical research reagent for elucidating mechanisms of acquired resistance to VEGFR-targeted therapies and for developing strategies to circumvent it [3].

Immuno-Oncology Research Focused on Reversing Immune Checkpoint Inhibitor Resistance

Sitravatinib's distinct targeting of TYRO3, along with AXL and MER, underpins its ability to remodel the immunosuppressive tumor microenvironment by enhancing MHC-I expression and reducing regulatory T cell infiltration, thereby potentiating the effects of PD-1 blockade [4]. This makes it an essential component in preclinical combination therapy models aimed at overcoming primary or acquired resistance to immune checkpoint inhibitors in cancers such as NSCLC, RCC, and HCC [5].

Preclinical Drug Development for Soft Tissue Sarcomas, Particularly Liposarcoma

Given its demonstrated superiority to Imatinib and Crizotinib in sarcoma xenograft models and its clinical activity in dedifferentiated liposarcoma where Pazopanib has shown limited benefit, Sitravatinib is a high-priority candidate for lead optimization and translational studies in soft tissue sarcomas, especially for subtypes driven by RTK dysregulation [6][7].

Technical Documentation Hub

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